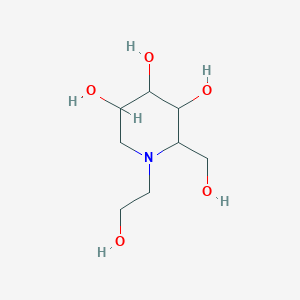

1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol

Cat. No. B3090831

Key on ui cas rn:

1214197-62-2

M. Wt: 207.22 g/mol

InChI Key: IBAQFPQHRJAVAV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05610039

Procedure details

N-(2-hydroxyethyl)glucamine is microbially oxidized in substantial accordance with the teaching of Example 26, except N-(2-hydroxyethyl)glucamine is used in place of N-ethylglucamine and N-(2-hydroxyethyl)-1-deoxynojirimycin is obtained instead of N-ethyl-1-deoxynojirimycin. HPLC analysis after 24 hours indicates that 79% of the initial charge of N-(2-hydroxyethyl)glucamine has been converted to 6-(2-hydroxyethyl)amino-6-deoxy-α-L-sorbofuranose. After 48 hours, at least 90% of the initial charge has been converted. After 72 hours, the supernatant is separated from the cells and sterile filtered. The pH of an aliquot (10 mL) is adjusted to pH 9.0 with concentrated NH4OH, chilled in an ice bath, and 100 mg NaBH4 is added. After standing in the ice bath overnight, the samples are acetylated and assayed by gas chromatography mass spectroscopy (GC-MS). GC-MS indicates a 95% yield of N-(2-hydroxyethyl)-1-deoxynojirimycin from 6-(2-hydroxyethyl)amino-6-deoxy-α-L-sorbofuranose (chemical ionization mass spectroscopy of the acetylated product indicated the GC peak corresponding to the reduced, cyclized product has a parent peak mass of 418 (M+H) corresponding to the penta-acetylated N-2hydroxyethyl-1-deoxynojirimycin.

Name

6-(2-hydroxyethyl)amino-6-deoxy-α-L-sorbofuranose

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Yield

95%

Identifiers

|

REACTION_CXSMILES

|

[OH:1][CH2:2][CH2:3][NH:4][CH2:5][C@@H:6]([C@H:8]([C@@H:10]([C@@H:12]([CH2:14][OH:15])O)[OH:11])[OH:9])[OH:7].OCCNC[C@@H]1O[C@](O)(CO)[C@@H](O)[C@@H]1O>>[CH2:5]1[N:4]([CH2:3][CH2:2][OH:1])[CH:12]([CH2:14][OH:15])[CH:10]([OH:11])[CH:8]([OH:9])[CH:6]1[OH:7]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCCNC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Step Two

|

Name

|

6-(2-hydroxyethyl)amino-6-deoxy-α-L-sorbofuranose

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCCNC[C@H]1[C@H]([C@@H]([C@](CO)(O)O1)O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

After 48 hours

|

|

Duration

|

48 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

at least 90% of the initial charge

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 72 hours

|

|

Duration

|

72 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the supernatant is separated from the cells and sterile filtered

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

chilled in an ice bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

100 mg NaBH4 is added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After standing in the ice bath overnight

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1C(C(C(C(N1CCO)CO)O)O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 95% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |